molecular formula C15H31N9O5 B12408250 H-Arg-Ser-Arg-OH

H-Arg-Ser-Arg-OH

Cat. No.: B12408250
M. Wt: 417.46 g/mol
InChI Key: VENMDXUVHSKEIN-GUBZILKMSA-N
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Description

H-Arg-Ser-Arg-OH is a short peptide composed of the amino acids arginine, serine, and arginineIt is a motif of di-leucine and RSRR, which can be used to design larger peptides and compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Ser-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, arginine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, serine, is coupled to the growing peptide chain using a coupling reagent such as diisopropylcarbodiimide (DIC) and OxymaPure.

    Repetition: Steps 2 and 3 are repeated for the addition of the final arginine residue.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Ser-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxyl group, while reduction of arginine can result in secondary amines .

Scientific Research Applications

H-Arg-Ser-Arg-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of larger peptides and compounds.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of proteases and other enzymes.

    Industry: Utilized in the development of new materials and biotechnological processes

Mechanism of Action

The mechanism of action of H-Arg-Ser-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the arginine residues, which can form hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H31N9O5

Molecular Weight

417.46 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C15H31N9O5/c16-8(3-1-5-21-14(17)18)11(26)24-10(7-25)12(27)23-9(13(28)29)4-2-6-22-15(19)20/h8-10,25H,1-7,16H2,(H,23,27)(H,24,26)(H,28,29)(H4,17,18,21)(H4,19,20,22)/t8-,9-,10-/m0/s1

InChI Key

VENMDXUVHSKEIN-GUBZILKMSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Origin of Product

United States

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